Magnaldehyde D

描述

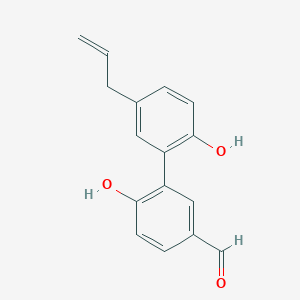

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-3-11-4-6-15(18)13(8-11)14-9-12(10-17)5-7-16(14)19/h2,4-10,18-19H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYPRNOEMXUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Magnaldehyde D S Chemical Architecture and Stereochemistry

Advanced Spectroscopic Methodologies for Structural Determination

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Electrospray Ionization (ESI) Modes in Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and elemental composition of thermally labile molecules like Magnaldehyde D. nih.gov It is a soft ionization method that allows for the analysis of molecules from a liquid solution, making it highly suitable for natural product extracts. nih.govlibretexts.org ESI can be operated in two modes: positive ion mode, which typically detects protonated molecules [M+H]⁺ or adducts like [M+Na]⁺, and negative ion mode, which detects deprotonated molecules [M-H]⁻.

For this compound, analysis is effectively performed in the negative ESI mode. rsc.orgnih.gov Studies involving the chemical characterization of extracts from Magnolia officinalis have identified this compound by its deprotonated molecular ion. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the molecular formula. The molecular formula for this compound has been established as C₁₆H₁₄O₃. rsc.orgnih.govtmrjournals.commdpi.com

In a representative analysis, the [M-H]⁻ ion for this compound was observed at a mass-to-charge ratio (m/z) of 253.0872, which closely matches the calculated value for the formula C₁₆H₁₃O₃⁻. nih.gov Further fragmentation of this parent ion in MS/MS experiments provides structural clues. For instance, characteristic fragment ions at m/z 235.0765 and 207.0817 have been reported, corresponding to specific losses from the parent structure. nih.gov Another study using UHPLC-FT-ICR-MS also reported the [M-H]⁻ ion at an m/z of 253.08702, with fragments at 235.07963 and 207.08634, further confirming its identity. rsc.org

| Ion Mode | Adduct | Molecular Formula | Observed m/z | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|---|

| Negative | [M-H]⁻ | C₁₆H₁₄O₃ | 253.0872 | 235.0765, 207.0817 | nih.gov |

| Negative | [M-H]⁻ | C₁₆H₁₄O₃ | 253.08702 | 235.07963, 207.08634 | rsc.org |

Complementary Spectroscopic Techniques

While mass spectrometry provides the molecular formula, a combination of spectroscopic techniques is required to piece together the complete chemical structure. targetmol.comnih.gov

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. researchgate.net It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule.

In the structural elucidation of lignans (B1203133) and norlignans isolated from Magnolia species, including this compound, IR spectroscopy plays a crucial role. targetmol.comnih.govresearchgate.netresearchgate.net Although specific absorption values for this compound are not detailed in the available literature, its known structure as a norlignan containing hydroxyl, aldehyde, and aromatic functionalities would produce characteristic peaks. redalyc.org Generally, one would expect to observe broad absorption bands for hydroxyl (-OH) groups, sharp, strong peaks for the aldehyde carbonyl (C=O) group, and several absorptions corresponding to C=C stretching within the aromatic rings and C-O stretching.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems, known as chromophores, within a molecule. epdf.pubnih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy state. The wavelengths of maximum absorbance (λmax) are characteristic of the type and extent of the chromophoric system.

The structure of this compound contains biphenyl (B1667301) and aldehyde moieties, which act as chromophores. redalyc.orgepdf.pub UV-Vis spectroscopy is a standard method used in the characterization of phenolic compounds isolated from plant extracts, including those from Magnolia species. epdf.pubresearchgate.net The UV spectrum of this compound would be expected to show absorptions characteristic of its substituted biphenyl system, which are essential for confirming the presence of this core structure. google.com The analysis of complex mixtures often requires coupling with chromatographic techniques to obtain pure spectra for individual components. nih.gov

Many natural products, including this compound, are chiral and exist as specific stereoisomers. Determining the absolute configuration (the precise 3D arrangement of atoms) is critical, as different enantiomers or diastereomers can have vastly different biological activities. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net

ECD is a powerful technique for assigning the absolute configuration of chiral neolignans and related compounds isolated from Magnolia officinalis. researchgate.netresearchgate.netnih.gov The experimental ECD spectrum of a compound is compared with the spectrum calculated computationally for a known stereochemical configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. nih.govresearchgate.net While a specific ECD analysis for this compound is not explicitly detailed in the provided search results, this technique is the standard and most reliable method for determining the absolute configuration of its chiral centers. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

X-ray Crystallography for Solid-State Structure Elucidation (if applicable for this compound or close analogues)

X-ray crystallography is considered the gold standard for structural elucidation, as it provides a precise three-dimensional map of electron density, from which the exact positions of atoms in a crystal lattice can be determined. glycoforum.gr.jpcaltech.eduiitm.ac.in This method yields unambiguous information about bond lengths, bond angles, and absolute stereochemistry. nih.gov

The success of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge for many natural products. glycoforum.gr.jpnih.gov While X-ray crystallography has been successfully used to determine the absolute configuration of related compounds isolated from Magnolia officinalis var. biloba, a published crystal structure for this compound itself was not identified in the surveyed literature. researchgate.netresearchgate.net The application of this technique to close analogues underscores its importance in the field for providing definitive stereochemical proof when suitable crystals can be obtained. researchgate.net

Computational Approaches in Confirming Structural Assignments

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing crucial support for structural assignments made through spectroscopic methods. For complex molecules, experimental data alone may sometimes be ambiguous, and computational approaches can help to confirm or differentiate between possible structures.

In the context of lignans from Magnolia, computational methods are frequently employed. nih.gov As mentioned, the calculation of ECD spectra is a routine computational task for assigning absolute stereochemistry. researchgate.netnih.govresearchgate.net Furthermore, computational analysis of NMR data, such as through DP4+ analysis, can be used to compare experimental NMR chemical shifts with those calculated for various possible isomers, providing a statistical probability for the correct structure. nih.gov Molecular docking simulations are another computational tool used to study the interactions between natural products like those from Magnolia extracts and biological targets, which can provide insights that indirectly support structural assignments. tmrjournals.comresearchgate.netacs.org These computational approaches, used in concert with experimental data, provide a high level of confidence in the elucidated structures of complex natural products like this compound.

Synthetic Strategies and Chemical Modification of Magnaldehyde D

Total Synthesis Approaches to Magnaldehyde D and its Isomers

To date, a specific total synthesis for this compound has not been explicitly detailed in peer-reviewed literature. However, the synthesis of biphenyl (B1667301) compounds is a well-established field in organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology. wikipedia.orgrsc.org This reaction, which facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species using a palladium catalyst, is widely employed for creating substituted biphenyls. wikipedia.org A plausible synthetic route for this compound would likely involve the coupling of two appropriately substituted benzene (B151609) rings.

A hypothetical retrosynthetic analysis of this compound would disconnect the biphenyl bond to yield two key synthons: a suitably protected 3-bromo-2-hydroxybenzaldehyde (B158676) derivative and a 4-allyl-2-boronic acid-phenol derivative. The strategic placement of protecting groups on the phenolic hydroxyls and the aldehyde would be crucial to prevent unwanted side reactions during the coupling process.

The synthesis of isomers of this compound, such as Magnaldehyde B and E, has been achieved through microwave-promoted Suzuki-Miyaura coupling of boronophenols. researchgate.net This indicates that variations in the starting materials—specifically the substitution patterns on the aryl halides and boronic acids—would allow for the selective synthesis of different positional isomers of this compound.

Table 1: Potential Synthetic Approaches to Biphenyl Core Structures

| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd catalyst, Base | Substituted biphenyl | wikipedia.org |

| Negishi Coupling | Organozinc compound, Organohalide | Pd or Ni catalyst | Substituted biphenyl | |

| Stille Coupling | Organostannane, Organohalide | Pd catalyst | Substituted biphenyl |

Directed Synthesis of this compound Analogues and Structurally Related Derivatives

While the directed synthesis of this compound analogues is not specifically documented, extensive research on the synthesis of analogues of the related and co-isolated lignans (B1203133), honokiol (B1673403) and magnolol (B1675913), provides a strong basis for potential strategies. chemrxiv.org These strategies often involve the modification of the biphenyl core or the functional groups attached to it.

The synthesis of analogues could be approached by:

Varying the coupling partners in a Suzuki-Miyaura reaction: Employing different arylboronic acids or aryl halides would introduce a wide array of substituents on the biphenyl scaffold. For instance, replacing the allyl group with other alkyl or functionalized chains, or altering the position and nature of the substituents on the second phenyl ring.

Post-synthesis modification: Modifying the existing functional groups of a synthesized this compound core. This could include transformations of the aldehyde or the phenolic hydroxyl groups.

Research on honokiol analogues has demonstrated the synthesis of numerous derivatives with varied biological activities, suggesting that a similar approach for this compound could yield a library of novel compounds for further investigation. chemrxiv.org

Chemical Derivatization for Enhanced Research Utility

The chemical structure of this compound, with its reactive aldehyde and phenolic hydroxyl groups, offers multiple avenues for derivatization to enhance its utility in research, for example, by creating probes for biological studies or by modifying its physicochemical properties.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The successful synthesis of Magnaldehyde B and E using microwave-promoted Suzuki-Miyaura coupling of boronophenols highlights the applicability of this technology to the synthesis of this compound and its derivatives. researchgate.net This method offers a rapid and efficient way to construct the core biphenyl structure, which can then be further functionalized. The use of microwave irradiation can be particularly beneficial in overcoming the steric hindrance that can sometimes impede the coupling of highly substituted aryl partners. google.com

The phenolic hydroxyl groups and the aromatic rings of this compound are susceptible to various chemical modifications.

Alkylation: The phenolic hydroxyls can be alkylated to form ethers. A common method is the Williamson ether synthesis, which involves deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide. sciencemadness.org Alkylation can alter the solubility and electronic properties of the molecule.

Nitration: The aromatic rings can be nitrated to introduce nitro groups. This is typically achieved using a mixture of nitric acid and sulfuric acid, although milder, more regioselective methods using metal nitrates have also been developed for phenolic compounds. divyarasayan.orgorganic-chemistry.org The position of nitration would be directed by the existing substituents on the rings.

Acetylation: The phenolic hydroxyl groups can be readily acetylated to form esters using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or a catalyst. google.comorganic-chemistry.org Acetylation is a common strategy to protect hydroxyl groups or to modify the biological activity of a compound. researchgate.net

Table 2: Potential Chemical Derivatizations of this compound

| Reaction | Reagent(s) | Functional Group Targeted | Potential Product |

|---|---|---|---|

| Alkylation | Alkyl halide, Base | Phenolic OH | Alkoxy derivative |

| Nitration | HNO₃/H₂SO₄ or Metal nitrate | Aromatic Ring | Nitro-Magnaldehyde D |

| Acetylation | Acetic anhydride or Acetyl chloride | Phenolic OH | Acetoxy-Magnaldehyde D |

| Reduction | NaBH₄ or H₂/Catalyst | Aldehyde | Hydroxymethyl derivative |

| Oxidation | Oxidizing agent (e.g., Ag₂O) | Aldehyde | Carboxylic acid derivative |

The formation of oligomeric structures, particularly dimers, from phenolic compounds can occur through oxidative coupling. Phenoxy radicals, generated via one-electron oxidation of the corresponding phenolate, can dimerize to form C-C or C-O linked structures. acs.org While the specific dimerization of this compound has not been reported, studies on the oxidative dimerization of other phenolic aldehydes and the isolation of dimeric and oligomeric lignans from Magnolia species, such as honokiol dimers, suggest that this compound could potentially undergo similar reactions. acs.orgsciforum.net Such dimerization could lead to novel structures with potentially enhanced or different biological activities. The conditions for such reactions would need to be carefully controlled to favor specific linkage types.

Computational Chemistry and Theoretical Characterization of Magnaldehyde D

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic electronic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) are employed to model the electronic structure of Magnaldehyde D, offering a theoretical lens into its stability, reactivity, and spectroscopic characteristics. imperial.ac.uk

DFT calculations optimize the molecular geometry of this compound to its lowest energy state, providing precise information on bond lengths and angles. nih.gov From this optimized structure, various electronic properties can be determined. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how this compound might interact with biological macromolecules. While specific DFT studies exclusively on this compound are not extensively detailed in the public domain, the principles of these calculations are well-established for characterizing similar phenolic compounds. researchgate.netresearchgate.net The application of these methods would provide a foundational understanding of this compound's reactivity profile, guiding further experimental research.

Molecular Docking Simulations of this compound's Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tmrjournals.com This method has been utilized in several studies to explore the potential biological targets of this compound, which is often identified as an active component in traditional herbal formulas. tmrjournals.commdpi.com These simulations calculate the binding affinity, typically expressed as a binding energy score, to estimate the strength of the ligand-target interaction.

Research employing network pharmacology and molecular docking has identified this compound as one of the active ingredients from Magnolia officinalis with potential therapeutic effects. For instance, in studies related to liver cancer, this compound was screened against various protein targets. tmrjournals.com Similarly, it has been included in computational screenings for Alzheimer's disease, where compounds from Magnolia officinalis were docked against enzymes like beta-site APP-cleaving enzyme 1 (BACE1) and acetylcholinesterase (AChE).

The table below summarizes the findings from molecular docking studies involving this compound against various potential protein targets. A lower binding energy value generally indicates a more stable and favorable interaction.

| Protein Target | Disease Context | Molecular Docking Findings |

| AKT1 | Liver Cancer | Identified as a potential target for active compounds from a formula containing Magnolia officinalis, with molecular docking used to validate interactions. tmrjournals.com |

| HSP90AA1 | Liver Cancer | Screened as a key target, with docking simulations confirming the binding potential of constituent compounds including those from Magnolia officinalis. tmrjournals.com |

| ADAM17 | Atrophic Gastritis | This compound was identified as a component of a formula, and molecular docking was used to predict interactions with key protein targets like ADAM17. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex in a simulated physiological environment. researchgate.net MD simulations model the movements and interactions of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the specific interactions that maintain the complex. mdpi.commun.ca

While specific MD simulation studies focused solely on this compound are not widely published, this technique has been applied to other principal lignans (B1203133) from Magnolia officinalis, such as honokiol (B1673403) and magnolol (B1675913), to validate docking results. researchgate.netnih.govmdpi.com In these studies, parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely in the binding pocket. mdpi.com

In Silico Predictions of Physicochemical and ADME Properties

In silico tools are invaluable for the early-stage assessment of a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). biorxiv.org These predictions help to identify molecules with favorable drug-like characteristics for further research. Several studies have included this compound in computational ADME screenings of compounds from Magnolia officinalis.

These predictions are based on the molecular structure of this compound and use established models to estimate properties like oral bioavailability, blood-brain barrier (BBB) penetration, and adherence to medicinal chemistry rules such as Lipinski's Rule of Five. For example, in a large-scale computational study on compounds from Magnolia officinalis for potential use in Alzheimer's disease, this compound was evaluated for its drug-likeness and BBB permeability. Such theoretical screenings are crucial for prioritizing compounds for further preclinical development.

The following table presents theoretically predicted physicochemical and ADME properties for this compound, focusing on its potential for research applications.

| Property | Predicted Value/Outcome | Implication for Research |

| Molecular Formula | C16H14O3 | Provides the exact atomic composition. tmrjournals.commdpi.com |

| Molecular Weight | 254.28 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), suggesting potential for good absorption. |

| Drug-Likeness | Yes | Indicates that the molecule possesses structural features commonly found in oral drugs. |

| Blood-Brain Barrier (BBB) Penetration | Yes | Suggests the compound may have the potential to cross the BBB and act on central nervous system targets. |

| Oral Bioavailability (OB) | Screened | Included in screenings where high oral bioavailability is a key criterion for selection. tmrjournals.com |

Mechanistic Interrogations of Magnaldehyde D Interactions with Biological Systems

Molecular Interactions with Biological Macromolecules

Research into the direct molecular interactions of Magnaldehyde D with specific enzymes and receptors is limited. Current literature, based on extensive searches, does not provide direct evidence for its activity on several key protein targets.

Enzymatic Target Modulation (e.g., Inhibition or Activation of Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Glutaminyl Cyclase (QC), Glycogen Synthase Kinase-3 Beta (GSK-3β))

There are no available scientific studies demonstrating that this compound directly inhibits or activates Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Glutaminyl Cyclase (QC), or Glycogen Synthase Kinase-3 Beta (GSK-3β). While related compounds isolated from Magnolia officinalis have been evaluated for such activities, specific data on this compound is absent from the current body of research. researchgate.net

Receptor Ligand Binding Studies (e.g., Cannabinoid CB2 Receptors, GPR55)

There is no available research data on the binding affinity or functional activity of this compound with Cannabinoid CB2 receptors or GPR55.

Direct Protein Binding and Stability Perturbations (e.g., ADAM17 interaction)

Currently, there are no published studies that investigate the direct binding of this compound to the ADAM17 protein or its effects on the protein's stability.

Cellular Signaling Pathway Perturbations

Investigations into how this compound affects cellular signaling have primarily focused on inflammatory pathways, with specific findings related to the production of nitric oxide.

Regulation of Inflammatory Signaling Cascades (e.g., Nuclear Factor-kappa B (NF-κB) pathway modulation, impact on inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression, cytokine production like Interleukin-1 Beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), nitric oxide (NO) production)

This compound, a norlignan isolated from the stem bark of Magnolia officinalis, has been identified as an effective inhibitor of nitric oxide (NO) production. nih.govthieme-connect.com In a key study, this compound was among several phenolic compounds tested for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated mouse microglial cells (BV-2). nih.govacs.org The findings demonstrated that this compound effectively suppresses NO production in this inflammatory model. nih.govacs.org

While extracts from Magnolia officinalis that contain this compound have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway and reduce the production of pro-inflammatory cytokines, direct evidence specifically detailing the modulatory effect of isolated this compound on the NF-κB signaling cascade, the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), or the production of cytokines such as Interleukin-1 Beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) is not available in the reviewed literature. semanticscholar.orgsci-hub.se

| Compound | Assay System | Stimulant | Observed Effect | Source |

|---|---|---|---|---|

| This compound | Mouse Microglial Cells (BV-2) | Lipopolysaccharide (LPS) | Effectively inhibited NO production | nih.govacs.org |

Modulation of Cellular Energetic and Lipid Metabolism Pathways (e.g., AMP-activated Protein Kinase (AMPK) pathway activation, effects on lipolysis and lipogenesis enzymes such as Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL))

There is currently no scientific evidence available from researched literature to suggest that this compound modulates the AMP-activated Protein Kinase (AMPK) pathway or has any direct effects on the activity of key lipolysis and lipogenesis enzymes, including Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), or Monoglyceride Lipase (MGL).

Influence on Cell Proliferation and Programmed Cell Death Mechanisms (e.g., induction of apoptosis, regulation of Bcl-2 and Caspase-3 expression)

This compound is a recognized natural product isolated from Magnolia officinalis. targetmol.comchemfaces.com While its chemical structure has been identified, specific experimental data detailing the direct influence of isolated this compound on cell proliferation and programmed cell death are not extensively documented in the current body of scientific literature.

Network pharmacology studies have identified this compound as one of the active ingredients in herbal formulations used in the context of liver cancer treatment research. tmrjournals.com These computational models predict that target pathways for the compounds in these formulations include the negative regulation of the apoptotic process. tmrjournals.com However, direct experimental validation of this compound's specific role in inducing apoptosis or its regulatory effects on key proteins such as Bcl-2 and Caspase-3 is not available in the provided research.

For context, other related neolignans isolated from Magnolia officinalis, such as Magnaldehyde B, have been shown to inhibit the proliferation of tumor cells. sci-hub.sechemfaces.com Studies on Magnaldehyde B demonstrated an apoptosis-inducing effect in HeLa cells, which was associated with the cleavage of procaspase-8 and procaspase-3 into their active forms. nih.gov These findings on a closely related compound suggest a potential area for future investigation into the specific bioactivities of this compound.

Redox Homeostasis and Antioxidant Mechanisms

The direct free radical scavenging capabilities of the isolated compound this compound have not been individually quantified in available research. However, studies on the total ethanol (B145695) extract of Magnolia officinalis (MOE), in which this compound is a known constituent, provide insight into its potential antioxidant properties. researchgate.netnih.gov

One study analyzed the composition of an MOE extract and identified 30 compounds, including this compound. researchgate.netnih.gov This extract demonstrated significant antioxidant activity when evaluated through various in vitro assays. researchgate.netnih.gov The radical scavenging activity of the total extract was found to be dose-dependent in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, as was its reducing power in the FRAP (Ferric Reducing Antioxidant Power) assay. nih.gov

The reported IC50 values, which represent the concentration required to scavenge 50% of the free radicals, for the complete Magnolia officinalis extract were 2.13 ± 0.05 mg/mL in the DPPH assay and 14.73 ± 0.02 mg/mL in the ABTS assay. nih.govsemanticscholar.org While these results confirm the strong antioxidant potential of the extract as a whole, the specific contribution of this compound to this activity has not been isolated or reported. nih.gov

Antioxidant Activity of Magnolia officinalis Extract (Containing this compound)

| Assay | Finding | IC50 Value (of total extract) | Citation |

|---|---|---|---|

| DPPH Radical Scavenging | Dose-dependent scavenging activity | 2.13 ± 0.05 mg/mL | nih.govsemanticscholar.org |

| ABTS Radical Scavenging | Dose-dependent scavenging activity | 14.73 ± 0.02 mg/mL | nih.govsemanticscholar.org |

| FRAP Assay | Dose-dependent iron ion reduction ability | Not Reported | nih.gov |

Direct Free Radical Scavenging Capabilities (e.g., evaluated via DPPH, ABTS, FRAP assays)

Biosynthetic Pathways and Precursor Chemistry of this compound within Natural Sources (e.g., derivation from C6-C3 subunits)

The specific biosynthetic pathway leading to this compound has not been fully elucidated. However, as a lignan (B3055560), its biosynthesis is understood to originate from the coupling of smaller phenolic precursor units. sci-hub.se Lignans (B1203133) found in Magnolia officinalis are generally postulated to be biosynthesized from the coupling of C6-C3 subunits, which are phenylpropanoid units derived from the shikimate pathway. sci-hub.se This general pathway serves as the foundational chemistry for a wide array of lignans, including this compound.

Advanced Analytical Methodologies for Magnaldehyde D Detection and Quantification in Complex Biological and Botanical Matrices

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) for Comprehensive Profile Analysis

Ultra-High Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers rapid and high-resolution separations, making it ideal for analyzing complex mixtures. When coupled with mass spectrometry (MS), it provides a powerful tool for the identification and quantification of specific compounds like Magnaldehyde D, even at low concentrations. rsc.orgeijppr.comyoutube.com The high selectivity of MS, especially with techniques like tandem mass spectrometry (MS/MS), allows for the unambiguous identification of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns. rsc.org

Research has successfully employed UPLC systems coupled with high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR), to characterize this compound in botanical preparations. rsc.orgnih.gov In a study analyzing an ethanol (B145695) extract from the bark of Magnolia officinalis, this compound was identified using a UPLC-Q-Exactive Orbitrap-MS system. nih.govsemanticscholar.org The analysis was performed on a reversed-phase C18 column with a gradient elution program. nih.gov this compound was detected in negative ion mode, with the mass spectrometer identifying its deprotonated molecule [M-H]⁻ at an m/z of 253.0872. nih.govsemanticscholar.org Another study utilized UHPLC-FT-ICR-MS/MS to rapidly characterize constituents in a complex herbal decoction, also identifying this compound by its accurate molecular weight and MS/MS fragments. rsc.org

These methods demonstrate the robustness of UPLC-MS for profiling this compound within a complex chemical background, providing essential data on its presence and characteristics. rsc.orgnih.govacs.org

Table 1: UPLC-MS Research Findings for this compound

| Parameter | Finding 1 | Finding 2 |

|---|---|---|

| Analytical Technique | UPLC-Q-Exactive Orbitrap-MS nih.govsemanticscholar.org | UHPLC-FT-ICR-MS rsc.org |

| Matrix | Ethanol Extract of Magnolia officinalis Bark nih.gov | Sanhua Decoction rsc.org |

| Chromatographic Column | Sunfire C18 (3.0 mm × 150 mm, 3.5 μm) nih.gov | Universal XB C18 (150 mm × 2.1 mm, 1.8 μm) rsc.org |

| Mobile Phase | A: Water, B: Acetonitrile nih.gov | A: 0.1% Formic acid–water, B: Acetonitrile rsc.org |

| Flow Rate | 0.2 mL/min nih.gov | 0.2 mL/min rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative nih.govsemanticscholar.org | Electrospray Ionization (ESI), Negative rsc.org |

| Compound Retention Time | 11.08 min nih.govsemanticscholar.org | Not Specified |

| Observed m/z ([M-H]⁻) | 253.0872 nih.govsemanticscholar.org | 253.08702 rsc.org |

| Key Fragment Ions (m/z) | 235.0765, 207.0817 nih.govsemanticscholar.org | 235.07963, 207.08634, 194.04012 rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the analysis of volatile and semi-volatile compounds. nih.govxml-journal.netdergipark.org.tr While this compound itself is a non-volatile compound and not suitable for direct GC-MS analysis, this method is crucial for characterizing the volatile chemical profile of botanical extracts in which this compound is found. researchgate.netresearchgate.net The analysis of these volatile constituents, such as terpenes, aldehydes, and alcohols, provides a more complete chemical fingerprint of the extract. xml-journal.net

The typical GC-MS analysis of a botanical extract involves a sample preparation step, often using headspace solid-phase microextraction (HS-SPME) or steam distillation, to isolate the volatile fraction. researchgate.net The isolated components are then separated on a capillary column, commonly a nonpolar or medium-polarity column like a DB-5ms. nih.gov The carrier gas is typically helium. nih.gov The separated compounds are then ionized, most commonly by electron ionization (EI) at 70 eV, and the resulting mass spectra are used for identification by comparison with spectral libraries like NIST. dergipark.org.tr Studies on various Magnolia species have used GC-MS to identify dozens of volatile compounds, with terpenes often being the most abundant class. xml-journal.netresearchgate.net

Table 2: Representative Volatile Compounds in Magnolia Extracts Identified by GC-MS

| Compound Class | Representative Compound | Research Context |

|---|---|---|

| Terpenes | Eucalyptol | Identified as the most abundant volatile compound across different developmental stages of Magnolia sinostellata flower buds. xml-journal.net |

| Camphene | Second most abundant volatile in early to mid-stage Magnolia sinostellata flower buds. xml-journal.net | |

| Sabinene | Became the second most abundant volatile in late-stage Magnolia sinostellata flower buds. xml-journal.net | |

| Linalool | A major component identified in various Magnolia essential oils. researchgate.net | |

| β-Pinene | A major component identified in Magnolia essential oils. researchgate.net | |

| Alcohols | α-Terpineol | Identified as a key volatile component in Zataria multiflora using a MAE-HS-SPME-GC-MS method. researchgate.net |

| Aromatic Hydrocarbons | p-Cymene | Identified as a main volatile component in Z. multiflora. researchgate.net |

Note: This table represents volatile compounds found in the same genus as the source of this compound, analyzed by GC-MS to characterize the extract's volatile fraction.

Capillary Electrophoresis (CE) and Hyphenated Techniques for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and electrophoretic mobility. bohrium.comnih.gov Its advantages include high resolution, short analysis times, and minimal consumption of samples and reagents, making it an attractive alternative to HPLC for the analysis of complex mixtures like herbal medicines. bohrium.commdpi.com Various modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to separate a wide range of compounds, from charged to neutral molecules. mdpi.comfrontiersin.org

While specific applications of CE for the direct analysis of this compound are not prominently documented, methods developed for structurally similar and co-occurring lignans (B1203133), such as magnolol (B1675913) and honokiol (B1673403), demonstrate its potential. nih.gov For instance, a rapid CZE method was developed to separate honokiol and magnolol within 5 minutes. nih.govresearchgate.net This was achieved using a short, unmodified fused-silica capillary and a running buffer at a high pH (pH 12), which ensures the phenolic analytes are deprotonated and can be separated based on differences in their charge-to-size ratio. nih.gov The hyphenation of CE with mass spectrometry (CE-MS) further enhances its analytical power, providing structural information for confident peak identification, which would be highly applicable to the analysis of this compound in complex matrices. mdpi.comfrontiersin.org

Table 3: Capillary Electrophoresis Parameters for Analysis of Related Compounds

| Parameter | CZE Method for Honokiol & Magnolol Analysis nih.gov |

|---|---|

| Analytical Technique | Flow Injection-Capillary Zone Electrophoresis (FI-CZE) |

| Matrix | Magnolia officinalis and related herbal medicines |

| Capillary | Unmodified fused-silica (50 µm I.D., 7.5 cm total length) |

| Running Buffer | 10 mM Sodium tetraborate (B1243019) / 10 mM Sodium dihydrogenphosphate (pH 12) |

| Separation Voltage | Not specified |

| Detection | UV Detection |

| Analysis Time | < 5 minutes |

| Key Finding | The method provided rapid and accurate separation and quantification of honokiol and magnolol, demonstrating CE's suitability for analyzing phenolic lignans. |

Future Directions and Emerging Research Avenues for Magnaldehyde D

Development of Novel and Sustainable Synthetic Routes

While Magnaldehyde D is naturally sourced, the development of efficient and sustainable laboratory synthesis is paramount for ensuring a consistent supply for research and potential commercialization, as well as for creating structural analogs. Current research on related biphenyl (B1667301) neolignans provides a roadmap for future synthetic strategies.

The synthesis of Magnaldehydes B and E has been achieved using techniques like microwave-promoted cross-coupling of boronophenols, highlighting a potential route for this compound. acs.org The Suzuki-Miyaura cross-coupling reaction is a well-established and robust method for creating the core biphenyl structure of this compound and its analogs. researchgate.netmdpi.com This reaction is noted for its suitability in combinatorial chemistry, allowing for the creation of diverse compound libraries for further study. rsc.org

Future research will likely focus on "green chemistry" principles to make these synthetic routes more sustainable. nih.govbeilstein-journals.org This includes the use of:

Eco-friendly Catalysts: Investigating heterogeneous catalysts, such as palladium nanoparticles supported on materials like mesoporous carbon-silica nanocomposites, can facilitate easier separation and catalyst recycling, reducing waste. researchgate.net

Greener Solvents: Shifting away from toxic organic solvents towards water-based systems or even solvent-free conditions, such as mechanochemical ball milling, is a key goal. rsc.org

Energy Efficiency: Employing methods like photodeposition for catalyst fabrication or microwave-assisted reactions can reduce energy consumption compared to traditional heating. acs.orgresearchgate.net

The development of such scalable and sustainable pathways is essential for the economic and environmental viability of producing this compound and its derivatives. acs.org

Exploration of Uncharted Biological Mechanisms and Target Identification

Initial studies have positioned this compound as a bioactive component in traditional herbal formulas with demonstrated anti-inflammatory and potential anti-tumor activities. researchgate.netnih.gov It has been identified as a constituent in extracts of Magnolia officinalis that show gastroprotective effects and inhibit the production of inflammatory mediators like nitric oxide (NO). frontiersin.org

Future research must move beyond these initial observations to pinpoint the specific molecular targets and signaling pathways modulated by this compound. Key research questions include:

Direct Protein Targets: Identifying the specific enzymes, receptors, or transcription factors that this compound directly binds to is a primary goal. Techniques like thermal proteome profiling (TPP) and affinity fishing using bio-layer interferometry (BLI) can screen for direct protein interactions on a proteome-wide scale. nih.gov

Anti-inflammatory Pathways: While it is known to inhibit inflammatory responses, the precise mechanism—whether through modulation of the NF-κB, MAPK, or other inflammatory signaling cascades—needs to be elucidated through detailed cellular and molecular studies. frontiersin.org

Anti-cancer Activity: Network pharmacology studies have linked this compound to liver cancer treatment. tmrjournals.com In vitro and in vivo experiments are needed to validate these predictions, exploring its effects on cancer cell proliferation, apoptosis, angiogenesis, and metastasis. frontiersin.orgnih.gov

A study on the herb pair Pinellia ternata and Magnolia officinalis identified this compound as one of the vital active ingredients with potential anti-liver cancer effects through multi-target and multi-pathway mechanisms. tmrjournals.com Another study focusing on a formula for atrophic gastritis identified the metalloproteinase ADAM17 as a key target protein for the formula's components, suggesting a potential area of investigation for this compound. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Network pharmacology has emerged as a powerful tool for understanding the complex mechanisms of natural products like this compound, which often act on multiple targets simultaneously. nih.govfrontiersin.org This approach aligns well with the holistic view of traditional medicine, revealing the intricate network of interactions between chemical compounds, protein targets, and disease pathways. tmrjournals.com

Future research will increasingly integrate multi-omics data to build more comprehensive models of this compound's activity:

Compound-Target-Disease Networks: Constructing and analyzing these networks helps identify key hub proteins and signaling pathways. For instance, in studies related to liver cancer, network analyses have connected active compounds to pathways like the PI3K-Akt and MAPK signaling pathways. frontiersin.orgmdpi.com

GO and KEGG Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses are used to interpret the biological significance of potential targets. tmrjournals.com GO analysis can reveal involvement in biological processes like protein phosphorylation and the negative regulation of apoptosis, while KEGG analysis can highlight specific signaling pathways. tmrjournals.com

Metabolomics and Lipidomics: Integrating data on how this compound alters cellular metabolites and lipids can provide a more dynamic and functional understanding of its effects, as demonstrated in studies of other anti-cancer agents like regorafenib. nih.gov

These systems-level approaches can generate robust hypotheses for experimental validation and help decipher the synergistic effects of this compound when used in complex herbal formulations.

Applications in Chemoinformatic and Cheminformatic Studies

Chemoinformatics provides a suite of computational tools to analyze, predict, and optimize the properties of chemical compounds, accelerating drug discovery efforts. nih.govmdpi.com For this compound, these methods are crucial for understanding its structure-activity relationships and identifying new therapeutic applications.

Key chemoinformatic applications for future research include:

Molecular Docking: This technique is widely used to predict the binding affinity and interaction patterns between a ligand (this compound) and a target protein. frontiersin.orgtmrjournals.com Studies have successfully used molecular docking to validate the binding of natural compounds to targets identified through network pharmacology. nih.govtmrjournals.com

Virtual Screening and QSAR: Large chemical databases can be virtually screened to find compounds with similar structures or predicted activities to this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel analogs before they are synthesized, saving time and resources. researchgate.net

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of this compound and its derivatives early in the research process. frontiersin.org

These computational approaches, often used in an integrated bioinformatics-chemoinformatics pipeline, allow for the rapid screening of natural product libraries and the rational design of more potent and selective analogs. nih.gov

Table 1: Chemical and Computational Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C16H14O3 | nih.gov |

| CAS Number | 93753-33-4 | |

| Molecular Weight | 254.28 g/mol |

Table 2: Potential Biological Targets of this compound Implicated in Network Pharmacology Studies

| Study Focus | Potential Targets/Pathways | Method | Source(s) |

| Liver Cancer | EGFR, PI3K-Akt Pathway, MAPK Pathway | Network Pharmacology, GO/KEGG Enrichment | frontiersin.orgtmrjournals.commdpi.com |

| Atrophic Gastritis | ADAM17, TNF-α, Inflammatory Pathways | Network Pharmacology, TPP, BLI | nih.gov |

| General Inflammation | Superoxide Production, Nitric Oxide (NO) Production | In vitro bioassays | rsc.orgfrontiersin.org |

Investigation of Environmental Fate and Degradation Pathways

As interest in natural compounds grows, understanding their environmental impact becomes increasingly important. For this compound, a plant secondary metabolite, research into its environmental fate and degradation is a critical but currently underexplored area. nih.gov

Future research should address the following:

Biodegradability: Lignans (B1203133), as a class of plant polyphenols, are generally considered biodegradable, broken down by soil microorganisms and solar radiation. wikipedia.orgmdpi.com Specific studies are needed to determine the rate and extent of this compound's degradation in various environmental compartments like soil and water.

Metabolism in Ecosystems: In mammals, plant lignans are metabolized by gut bacteria into other compounds like enterolignans. nih.govfoodandnutritionresearch.net Investigating how this compound is transformed by microorganisms in soil and aquatic environments is crucial to identify its degradation products and any potential for persistence or bioaccumulation.

Ecological Role: Lignans in plants often serve as a defense against herbivores and pathogens. wikipedia.org Research could explore the role of this compound in its native Magnolia species and its potential effects on non-target organisms in the ecosystem, especially if used in agriculture as a botanical pesticide. researchgate.netscielo.org.mx

While some nematicidal compounds from plants are known to undergo enhanced biodegradation in soil, specific data for this compound is lacking. researchgate.net Filling this knowledge gap is essential for a complete life-cycle assessment of the compound and to ensure its development as a sustainable therapeutic or agricultural agent.

常见问题

Q. What are the established synthetic pathways for Magnaldehyde D, and how can experimental reproducibility be ensured?

this compound synthesis typically involves [describe core reaction steps, e.g., aldol condensation, oxidation]. To ensure reproducibility:

- Step 1 : Document reagent purity (e.g., ≥98% by HPLC), solvent drying protocols, and reaction conditions (temperature, inert atmosphere).

- Step 2 : Validate intermediates via spectroscopic techniques (NMR, IR) and cross-reference with literature data .

- Step 3 : Include control experiments (e.g., blank reactions) to confirm product specificity.

Table 1: Key Parameters for Reproducible Synthesis

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Reaction Temperature | 25–30°C | Thermocouple monitoring |

| Catalyst Loading | 5 mol% | Titration pre-reaction |

| Yield Threshold | ≥75% | Gravimetric analysis |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Prioritize multi-technique validation:

- NMR : Confirm structure via H (δ 9.8 ppm, aldehyde proton) and C NMR (δ 190–200 ppm, carbonyl carbon) .

- IR : Identify aldehyde C=O stretch (~1720 cm) and conjugated π-system absorption.

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with mass accuracy <5 ppm for molecular ion verification .

Note: Cross-validate with independent labs to rule out instrumental bias .

Q. How should researchers design initial bioactivity assays for this compound?

Adopt a tiered approach:

- Tier 1 : Screen against standard cell lines (e.g., HEK293, HepG2) with dose-response curves (1–100 µM).

- Tier 2 : Include positive/negative controls (e.g., DMSO vehicle) and measure cytotoxicity (LDH assay) .

- Tier 3 : Validate hits using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to exclude false positives .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

Address contradictions systematically:

- Step 1 : Replicate conflicting studies under identical conditions (pH, solvent, cell density) .

- Step 2 : Conduct in silico docking to identify binding site variability or allosteric effects .

- Step 3 : Perform meta-analysis of published data to isolate confounding variables (e.g., batch-to-batch compound variability) .

Example Workflow:

Compare IC values across studies using ANOVA.

Map structural analogs to determine structure-activity relationships (SAR).

Publish negative results to clarify boundaries of efficacy .

Q. What advanced statistical models are suitable for analyzing dose-response data in this compound studies?

Use non-linear regression models with robust error handling:

- Model : Four-parameter logistic curve (Hill equation) for sigmoidal dose-response.

- Software : Prism (GraphPad) or R packages (drc) for EC/Hill slope calculations .

- Validation : Bootstrap resampling (≥1000 iterations) to estimate confidence intervals .

Table 2: Statistical Parameters for Dose-Response Analysis

| Parameter | Description | Acceptable Range |

|---|---|---|

| R | Goodness-of-fit | ≥0.90 |

| Hill Slope | Cooperativity | 0.8–1.2 |

| Outlier Threshold | Cook’s distance | <1.0 |

Q. How can this compound’s stability under physiological conditions be optimized for in vivo studies?

Implement stability-by-design (SbD) principles:

- Strategy 1 : Prodrug modification (e.g., acetal-protected aldehydes) to enhance plasma stability .

- Strategy 2 : Nanoencapsulation (liposomes, PLGA nanoparticles) for controlled release .

- Analytical Monitoring : LC-MS/MS to track degradation metabolites over 24-hour incubation in simulated biological fluids (PBS, pH 7.4) .

Q. What methodologies are recommended for elucidating this compound’s metabolic pathways?

Combine in vitro and in silico tools:

- Phase I Metabolism : Incubate with liver microsomes (human/rat) + NADPH, analyze via UPLC-QTOF .

- Phase II Metabolism : Screen for glucuronidation/sulfation using recombinant UDP-glucuronosyltransferases (UGTs) .

- Software : Use Meteor (Lhasa Ltd.) to predict metabolite structures and prioritize analytical targets .

Data Interpretation & Reporting

Q. How should researchers address variability in this compound’s bioactivity across cell models?

- Approach : Conduct sensitivity analysis to identify critical variables (e.g., ATP levels, membrane permeability).

- Reporting : Disclose cell passage number, serum batch, and culture conditions in supplementary materials .

- Benchmarking : Compare results against reference compounds with known cell-type specificity .

Q. What ethical and methodological standards apply to this compound research involving animal models?

- Ethics : Adhere to ARRIVE guidelines for experimental design (sample size justification, randomization) .

- Methodology : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to minimize animal usage .

- Documentation : Include IACUC approval codes and anesthesia protocols in methods .

Contradiction & Innovation

Q. How can researchers reconcile disparities between computational predictions and experimental results for this compound?

- Root Cause Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) in docking simulations .

- Experimental Calibration : Validate in silico models with isothermal titration calorimetry (ITC) for binding affinity .

- Innovation Pathway : Develop hybrid QSAR models integrating experimental outliers as training data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。